molecular formula C8H5FN2O2 B1395846 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 886363-98-0

7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1395846
CAS RN: 886363-98-0
M. Wt: 180.14 g/mol
InChI Key: ZUPBGNXKHUFFPR-UHFFFAOYSA-N
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Description

7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 . It is a solid substance that can range in color from white to pale yellow to yellow-brown .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of interest in recent years . One method involves the use of various benzaldehydes and 2-aminopyridines with 1-(2,2-dimethoxyethyl)-2-isocyanobenzene . This is a transition-metal free, one-pot tandem synthetic route .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2/c9-5-1-2-11-4-6 (8 (12)13)10-7 (11)3-5/h1-4H, (H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance that can range in color from white to pale yellow to yellow-brown . It has a molecular weight of 180.14 . The compound should be stored in a refrigerator .

Scientific Research Applications

Bioisosteric Replacement in Drug Development

8-Fluoroimidazo[1,2-a]pyridine has been recognized as a physicochemical mimic of imidazo[1,2-a]pyrimidine, showcasing its utility in drug development. A novel synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine has been developed, and its effectiveness as a bioisosteric replacement in the GABA(A) receptor modulator ligand has been demonstrated, highlighting the potential of similar fluoroimidazopyridines in molecular modifications for pharmacological advancements (Humphries et al., 2006).

Biopolymer Modification

The modification of chitosan, a natural biopolymer, with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid fragments showcases the compound's utility in enhancing material properties. This modification introduces ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of chitosan, potentially altering its functional attributes for various applications (Levov et al., 2011).

Fluorescence Emission and Luminescent Property Studies

The fluorescent properties of imidazo[1,2-a]pyridines have been investigated, with a focus on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines. These compounds have shown promising results in organic solvents and varying pH levels, indicating potential applications as biomarkers and photochemical sensors. The presence of hydroxymethyl groups in these compounds was found to enhance fluorescence intensity in most cases, highlighting the significance of structural modifications in altering luminescent properties (Velázquez-Olvera et al., 2012).

Anti-Cancer and Anti-TB Agents Development

A study focused on the palladium-catalyzed Suzuki–Miyaura borylation reactions, leading to the formation of nitrogen-rich systems incorporated into potential anti-cancer and anti-TB agents. The study highlights the importance of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives in synthesizing compounds with significant activity against cancer and tuberculosis strains (Sanghavi et al., 2022).

Insecticidal Activities

Tetrahydroimidazo[1,2-a]pyridine derivatives synthesized via catalyst-free Aza-Diels-Alder reaction have been tested for insecticidal activities, particularly against pea aphids. The introduction of a fluoro group at certain positions significantly influenced the activities, demonstrating the potential of fluoroimidazopyridine derivatives in developing new insecticides (Zhang et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for research on 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid could involve further exploration of its synthesis methods, its chemical properties, and its potential applications. Given the interest in fluoroimidazopyridines in the field of medicinal chemistry , there may be potential for future research into the biological activity of this compound and related compounds.

Biochemical Analysis

Biochemical Properties

7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression by acting as a transcriptional regulator, thereby affecting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction prevents the phosphorylation of target proteins, thereby modulating cellular signaling pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cytotoxic effects, indicating the need for careful monitoring of its concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can also affect its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression . The compound’s subcellular localization can also affect its interactions with other biomolecules and its overall cellular effects .

properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPBGNXKHUFFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716953
Record name 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886363-98-0
Record name 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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